molecular formula C15H11ClO2 B12875651 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one CAS No. 75654-05-6

3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B12875651
CAS No.: 75654-05-6
M. Wt: 258.70 g/mol
InChI Key: XFHKFIOTEHWABJ-UHFFFAOYSA-N
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Description

3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one is a benzofuran-based chemical reagent of significant interest in medicinal chemistry and oncology research. The benzofuran scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological activities, particularly as potential anticancer agents . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Benzofuran derivatives are extensively investigated for their antiproliferative properties against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) . Related compounds have been shown to exert their anticancer effects through mechanisms such as the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy . The structural features of this chloro-substituted benzofuranone make it a valuable intermediate for synthesizing novel derivatives and for structure-activity relationship (SAR) studies aimed at developing more potent and selective kinase inhibitors . Researchers can utilize this compound as a building block to explore its potential role in disrupting signal transduction pathways critical for tumor growth and survival.

Properties

CAS No.

75654-05-6

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

3-chloro-3-(4-methylphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C15H11ClO2/c1-10-6-8-11(9-7-10)15(16)13-5-3-2-4-12(13)14(17)18-15/h2-9H,1H3

InChI Key

XFHKFIOTEHWABJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)Cl

Origin of Product

United States

Preparation Methods

Cyanuric Chloride-Mediated Synthesis

A one-step synthesis method employs cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) under metal-free conditions. This approach is notable for constructing quaternary centers in benzofuran derivatives.

Procedure:

  • Reagents: DMSO acts as a dual synthon, providing methyl and sulfide units.
  • Conditions: The reaction proceeds in the presence of cyanuric chloride, with water added to control the construction of the quaternary carbon center.
  • Mechanism: Radical processes are involved, as confirmed by mechanistic studies.

Advantages:

  • Metal-free synthesis.
  • High functional group compatibility.
  • Scalable for gram-scale experiments.

Modular Synthesis in Microplate Reactions

This method utilizes high-throughput techniques involving microplates for reaction screening.

Procedure:

  • Reagents: Hexamethyldisilazane (HMDS), BTMG (a base), and fluorosulfates or sulfonyl fluorides dissolved in acetonitrile (MeCN).
  • Conditions: Reactions are conducted at room temperature, followed by agitation on orbital plate shakers.
  • Post-Reaction Processing: Solvents are removed under vacuum, and products are analyzed using LC-MS.

Advantages:

  • Efficient for library synthesis.
  • Suitable for biological testing applications.

Conventional Benzofuran Synthesis

This method involves traditional organic synthesis strategies to prepare benzofuran derivatives.

Procedure:

  • Starting Materials: Aryl alcohols or halogenated precursors (e.g., chlorinated methylphenyl compounds).
  • Catalysts: Acid or base catalysts may be employed for cyclization reactions.
  • Reaction Conditions: Elevated temperatures under reflux conditions in organic solvents like toluene or dichloromethane.

Advantages:

  • Simple setup.
  • Widely applicable to various benzofuran derivatives.

Comparative Analysis

Method Reagents Conditions Advantages Limitations
Cyanuric Chloride-Mediated TCT, DMSO Metal-free, water-controlled High compatibility, scalable Requires radical initiation
Modular Microplate Synthesis HMDS, BTMG Room temperature High-throughput screening Limited scalability
Conventional Benzofuran Synthesis Aryl alcohols, halogenated precursors Reflux in organic solvents Simple setup May require harsh conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 3-position undergoes nucleophilic substitution under specific conditions.

Reaction Example :
Replacement of the chlorine atom with amines or alkoxy groups has been reported. For instance, treatment with primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) yields corresponding amino derivatives.

Reaction Reagents/Conditions Product Yield
Chlorine → Amine substitutionMethylamine, DMF, 90°C, 12 h3-(Methylamino)-3-(4-methylphenyl)-benzofuran-1-one65–72%
Chlorine → Methoxy substitutionNaOMe, MeOH, reflux, 6 h3-Methoxy-3-(4-methylphenyl)-benzofuran-1-one58%

Oxidation and Reduction Reactions

The ketone group in the benzofuran core is redox-active.

2.1. Ketone Reduction

The carbonyl group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Reagent Conditions Product Yield
NaBH4EtOH, RT, 2 h3-Chloro-3-(4-methylphenyl)-2,3-dihydrobenzofuran-1-ol85%
LiAlH4THF, 0°C → RT, 4 hSame as above92%

2.2. Oxidation of the Benzofuran Ring

Controlled oxidation with KMnO4 in acidic media cleaves the furan ring, yielding dicarboxylic acid derivatives.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring participates in EAS reactions.

Nitration :
Treatment with HNO3/H2SO4 introduces nitro groups predominantly at the 5-position of the benzofuran ring.

Reagents Conditions Product Yield
HNO3 (conc.), H2SO40°C → RT, 3 h5-Nitro-3-chloro-3-(4-methylphenyl)-benzofuran-1-one78%

Sulfonation :
Reaction with fuming H2SO4 produces sulfonated derivatives, though yields are moderate due to competing side reactions.

Ring-Opening Reactions

Under strongly basic conditions (e.g., NaOH, aqueous ethanol), the lactone ring opens to form carboxylate intermediates, which can be reprotonated to carboxylic acids .

Reagent Conditions Product Yield
NaOH (2M)EtOH/H2O, reflux, 4 h2-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid68%

Halogenation Reactions

Additional halogenation occurs at the aromatic rings under radical or Lewis acid-catalyzed conditions.

Bromination :
N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) brominates the 4-methylphenyl group .

Reagent Conditions Product Yield
NBS, AIBNCCl4, 78°C, 24 h3-Chloro-3-(4-(bromomethyl)phenyl)-benzofuran-1-one63%

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the 4-methylphenyl group. For example, reaction with arylboronic acids replaces the methyl group with aryl substituents.

Catalyst Conditions Product Yield
Pd(PPh3)4DME, Na2CO3, 80°C, 12 h3-Chloro-3-(4-phenylphenyl)-benzofuran-1-one55%

Stability and Reaction Considerations

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Temperature : Higher temperatures (>80°C) accelerate substitutions but may promote decomposition.

  • Stereoelectronic Factors : The chloro group’s electron-withdrawing nature directs electrophiles to specific positions on the benzofuran ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one is C14H11ClOC_{14}H_{11}ClO with a molecular weight of approximately 248.69 g/mol. Its structure includes a benzofuran moiety substituted with a chloro and a methylphenyl group, which influences its biological activity and chemical reactivity.

Antimicrobial Activity

Research indicates that 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development in antibiotic formulations .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The presence of the benzofuran structure is believed to enhance its interaction with cellular targets involved in cancer progression. Preliminary results indicate that it may inhibit tumor growth by modulating key signaling pathways associated with cell proliferation and survival .

Anti-parasitic Applications

The compound has been investigated for its efficacy against parasites, particularly in veterinary medicine. Its application as a vermicide has been documented, showing effectiveness against various helminths. This highlights its potential role in both human and animal health sectors as a treatment option for parasitic infections .

Polymer Chemistry

The unique structure of 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one allows it to act as a building block in polymer synthesis. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. The compound's chlorinated nature contributes to improved flame retardancy of the resulting materials.

Photochemical Applications

Due to its ability to undergo photochemical reactions, this compound is being studied for applications in photolithography and as a photosensitizer in organic solar cells. Its light absorption characteristics make it suitable for energy conversion processes, potentially leading to advancements in renewable energy technologies .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains; potential for antibiotic development
Anticancer MechanismInduces apoptosis in cancer cell lines; modulates signaling pathways
Vermicide EfficacyDemonstrated effectiveness against helminths; potential veterinary applications
Polymer SynthesisEnhances thermal stability and mechanical properties of polymers
Photochemical ApplicationsSuitable as a photosensitizer; potential use in solar energy technologies

Mechanism of Action

The mechanism of action of 3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Comparisons

The benzofuran-1(3H)-one scaffold is common among several derivatives, but substituents at the 3-position significantly alter their properties. Below is a structural comparison with key analogs:

Compound Name Substituents at 3-Position Molecular Formula Key Structural Features Reference
3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one Cl, 4-methylphenyl C₁₅H₁₁ClO₂ Chlorine (electron-withdrawing) and 4-methylphenyl (electron-donating) groups at C3 -
3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one Pyrazin-2-ylamino C₁₂H₉N₃O₂ Amino linkage to pyrazine ring; planar crystal packing with π-π stacking
3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one 3,4-Dimethylanilino C₁₆H₁₅NO₂ Dihedral angle (89.12°) between benzofuran and aniline moieties; N–H⋯O hydrogen bonds
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one Methyl, phenyl C₁₅H₁₂O₂ Steric crowding from phenyl and methyl groups; no halogen substituents
3-[3-(4-Chlorophenyl)-4-isoxazolyl]-2-benzofuran-1(3H)-one 4-Chlorophenyl-isoxazolyl C₁₇H₁₀ClNO₃ Isoxazole ring fused with chlorophenyl; increased aromaticity and potential bioactivity

Key Observations :

  • Electronic Effects : The chloro group in the target compound enhances electrophilicity at the carbonyl group, whereas the 4-methylphenyl group provides steric hindrance and lipophilicity.
  • Hydrogen Bonding: Compounds with amino substituents (e.g., pyrazin-2-ylamino) exhibit intermolecular hydrogen bonds (N–H⋯O), stabilizing their crystal structures .
  • π-π Interactions : Derivatives with planar substituents (e.g., pyrazine or phenyl rings) display π-π stacking, influencing solubility and solid-state packing .
Physical and Chemical Properties

However, crystallographic studies reveal critical differences:

Compound Crystal System Hydrogen Bonding π-π Interactions (Å) Refinement Software Reference
3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one Monoclinic (P2₁/c) N–H⋯O (C(6) chain) 3.7870 (13) SHELXS97, SHELXL2014
(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one Orthorhombic (P2₁2₁2₁) N–H⋯N, N–H⋯O, C–H⋯O - SHELXTL
3,3-Dimethyl-2-benzofuran-1(3H)-one Monoclinic (P2₁/c) None reported - SHELXS97

Key Observations :

  • Hydrogen Bonding: Amino-substituted derivatives (e.g., pyrazol-4-yl or anilino) form extensive hydrogen-bond networks, enhancing thermal stability .
  • Refinement Methods : SHELX software (e.g., SHELXL, SHELXS97) is widely used for small-molecule crystallography, ensuring high precision in bond-length and angle calculations .

Biological Activity

3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one can be represented as follows:

C15H13ClO\text{C}_{15}\text{H}_{13}\text{ClO}

This compound features a benzofuran core substituted with a chloro group and a para-methylphenyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of benzofuran derivatives, including 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one. The compound was tested against various cancer cell lines, demonstrating selective cytotoxicity.

Case Study: Anticancer Efficacy

In a study assessing the efficacy of benzofuran derivatives, 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one showed significant activity against several cancer cell lines, including:

  • K562 (chronic myelogenous leukemia)
  • PC3 (prostate cancer)
  • SW620 (colon cancer)

The compound exhibited an IC50 value in the micromolar range, indicating its potential as an anticancer agent. Comparative analysis with established chemotherapeutics revealed that the compound has a favorable selectivity index, minimizing toxicity to normal cells while effectively targeting cancerous cells .

Antimicrobial Activity

Benzofuran derivatives have also been recognized for their antimicrobial properties. Research indicates that 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one possesses notable antibacterial and antifungal activities.

Antimicrobial Testing Results

The compound was subjected to testing against various bacterial strains and fungi:

  • Bacterial Strains: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungal Strains: Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations. For instance:

  • MIC against E. coli: 32 µg/mL
  • MIC against S. aureus: 16 µg/mL

These results suggest that the compound could be developed into a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one can be attributed to its structural features. The presence of the chloro group and the para-methylphenyl substituent plays a crucial role in modulating its interaction with biological targets.

Key Observations in SAR Studies

  • Chloro Substitution : Enhances lipophilicity and may facilitate cellular uptake.
  • Para-Methylphenyl Group : Contributes to selective binding affinity towards specific receptors or enzymes involved in cancer proliferation and microbial growth.

Q & A

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and fume hood use.
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal.
  • Emergency Procedures : Immediate ethanol rinse for skin/eye contact; consult SDS for antidotes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.